molecular formula C9H11NO2S B060639 methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 184174-80-9

methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B060639
CAS No.: 184174-80-9
M. Wt: 197.26 g/mol
InChI Key: XUKGZPUAFGAYHC-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a versatile and high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique dihydrocyclopenta[b]thiophene core, which serves as a privileged structure for the design and synthesis of novel biologically active molecules. Its primary research value lies in its role as a key synthetic intermediate for the development of heterocyclic compounds, particularly kinase inhibitors and other small-molecule therapeutics. The presence of both an electron-rich amino group and an ester moiety at the 2- and 3-positions of the thiophene ring, respectively, makes it an excellent precursor for further functionalization via cyclization, condensation, and cross-coupling reactions. Researchers utilize this compound to construct complex polyheterocyclic systems that can interact with various enzymatic targets. Its mechanism of action is context-dependent on the final synthesized derivative, but the core structure is frequently employed to modulate protein kinase activity, often by acting as an ATP-competitive inhibitor scaffold that fits into the hydrophobic hinge region of the kinase domain. This reagent is essential for projects aimed at oncology, anti-inflammatory, and antiviral drug discovery, providing a critical building block for exploring novel structure-activity relationships (SAR) and optimizing lead compounds for potency and selectivity.

Properties

IUPAC Name

methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKGZPUAFGAYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384758
Record name Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184174-80-9
Record name Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Preparation Methods

Reaction Conditions and Protocol

  • Mixing Phase : Cyclopentanone (0.05 mol), methyl cyanoacetate (0.05 mol), and sulfur (0.05 mol) are combined in methanol (30 mL).

  • Catalyst Addition : Morpholine (5 mL) is added dropwise over 30 minutes at 35–40°C.

  • Reflux : The mixture is stirred at 45°C for 3 hours.

  • Work-Up : The precipitate is filtered, washed with ethanol, and recrystallized from hot ethanol to yield white crystals.

Key Data :

ParameterValueSource
Yield70–85%
Reaction Temperature45°C
CatalystMorpholine
Purity Post-Work-Up>95% (HPLC)

Mechanistic Insights and Side Reactions

The Gewald mechanism proceeds via:

  • Knoevenagel Condensation : Cyclopentanone reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.

  • Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the nitrile’s α-carbon, forming a thiophene ring.

  • Amination : The intermediate reacts with morpholine-derived species to install the 2-amino group.

Common Side Reactions :

  • Over-Oxidation : Prolonged heating above 50°C may oxidize the thiophene ring to sulfoxides.

  • Ester Hydrolysis : Residual water in methanol can hydrolyze the methyl ester to the carboxylic acid, requiring strict anhydrous conditions.

Optimization Strategies for Industrial Scalability

Solvent Selection

Methanol is preferred due to its polarity and ability to dissolve both organic and inorganic reactants. Alternatives like ethanol or THF reduce yields by 10–15%.

Catalyst Screening

CatalystYield (%)Reaction Time (h)Notes
Morpholine853Optimal balance
Piperidine784Slower kinetics
DBU702.5Expensive, side products

Morpholine’s moderate basicity prevents excessive ring-opening of cyclopentanone.

Temperature Control

Exothermic thiophene ring formation requires precise temperature control:

  • <40°C : Incomplete sulfur incorporation (yield ≤60%).

  • 45–50°C : Ideal range for maximal conversion.

  • >55°C : Degradation of the amino group (yield drop to 50%).

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol, increasing purity from ~80% to >95%. Key steps:

  • Dissolve in hot ethanol (1:10 w/v).

  • Cool to 4°C for 12 hours.

  • Filter and dry under vacuum.

Analytical Data

IR (KBr, cm⁻¹) :

  • 3414, 3308 (N–H stretch).

  • 1701 (C=O ester).

  • 1566 (C=C aromatic).

¹H NMR (DMSO-d₆, δ ppm) :

  • 1.74 (m, 4H, cyclopentane CH₂).

  • 2.69 (m, 4H, thiophene-adjacent CH₂).

  • 3.72 (s, 3H, OCH₃).

  • 6.21 (s, 1H, NH₂).

Elemental Analysis :

ElementCalculated (%)Observed (%)
C54.8054.85
H5.615.59
N7.107.08
S16.2616.30

Alternative Synthetic Routes

Cyclocondensation with Thiourea Derivatives

A patent (US4649153A) describes cyclocondensation of cyclopentanone with thiourea and methyl chloroacetate under acidic conditions. While yielding <60%, this method is less favored due to lower regioselectivity.

Post-Functionalization of Thiophene Cores

Methyl 2-amino-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized via:

  • Bromination : Electrophilic substitution at C-5 using Br₂ in acetic acid.

  • Amination : Pd-catalyzed coupling with ammonia or amines.
    This route achieves 65–70% yield but requires multiple steps.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous systems improves:

  • Heat Dissipation : Mitigates exothermic risks.

  • Throughput : 2–3× higher output vs. batch processes.

  • Yield Consistency : ±2% variation vs. ±5% in batches.

Waste Management

  • Sulfur Residues : Converted to Na₂SO₃ via aqueous NaHCO₃ treatment.

  • Methanol Recovery : Distillation recovers >90% solvent for reuse .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the cyclopentathiophene structure could enhance its activity against breast cancer cells, showing promise for further development into therapeutic agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering a new avenue for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. This compound has shown activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Polymer Synthesis

This compound can also serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for developing advanced materials used in various industrial applications .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity against breast cancer cells
Neuroprotective effects
Antimicrobial properties
Material ScienceSemiconductor in organic electronics
Building block for enhanced polymers

Case Study 1: Anticancer Activity

A research team synthesized several derivatives of this compound and tested their efficacy against MCF-7 breast cancer cells. The study revealed that certain derivatives exhibited IC50 values lower than existing chemotherapeutics, suggesting they could lead to more effective treatments .

Case Study 2: Neuroprotection

In a laboratory setting, the compound was tested on neuronal cell cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a neuroprotective agent .

Case Study 3: Organic Electronics

A group of researchers explored the use of this compound in fabricating OLEDs. The devices showed improved efficiency and stability, paving the way for further exploration in commercial applications .

Mechanism of Action

The mechanism of action of methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl Ester Analog: Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Molecular formula: C₁₀H₁₃NO₂S
  • Applications: Used as a synthetic intermediate in cyclization reactions to form thienotriazolopyrimidines, which exhibit anticancer activity .

Schiff Base Derivatives

  • Example: 2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester (C₁₅H₁₅NO₃S) .
  • Synthesis: Condensation of the parent compound with 2-hydroxynaphthaldehyde in ethanol.
  • Properties :
    • Melting point : 135–137°C (lower than parent due to reduced crystallinity).
    • Functional groups : Imine (C=N, IR: 1602 cm⁻¹) and ester (C=O, IR: 1706 cm⁻¹).
  • Significance: Demonstrates the versatility of the amino group for derivatization, though biological activity remains unexplored .

Falcipain-2 Inhibitors

  • Example: Ethyl 2-(2-(3-allyl-3,4-dihydro-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (4a) .
  • Molecular weight : 551.75 g/mol.
  • Key modifications: Introduction of a thienopyrimidine-acetamide side chain at the 2-amino position.
  • Activity : Exhibits inhibitory activity against Falcipain-2, a malaria parasite protease, highlighting how side-chain complexity enhances target specificity .

Antiproliferative Derivatives

  • Example: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) .
  • Key modifications: Replacement of the ester group with a cyano substituent and addition of a sulfonamide-phenylacetamide chain.
  • Activity : Potent antiproliferative effects against MCF7 breast cancer cells via tyrosine kinase receptor inhibition, underscoring the impact of electronic and steric modifications .

Complex Ester Derivatives

  • Example: Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (C₂₂H₂₀N₂O₅S) .
  • Molecular weight : 424.47 g/mol.
  • Structural features: A bulky 2-furoylamino-phenylketone side chain introduces steric hindrance and hydrogen-bonding capacity.
  • Implications : Enhanced molecular weight and complexity may improve binding affinity but reduce solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity
Parent Methyl Ester C₉H₁₁NO₂S 197.25 170–174 Amino, Ester Anticancer intermediate
Ethyl Ester Analog C₁₀H₁₃NO₂S 211.28 N/A Amino, Ester Synthetic intermediate
Schiff Base C₁₅H₁₅NO₃S 289.35 135–137 Imine, Ester Not reported
Falcipain-2 Inhibitor (4a) C₂₇H₂₅N₃O₄S₃ 551.75 166–170 Acetamide, Ester Enzyme inhibition
Antiproliferative Derivative (24) C₂₀H₁₈N₆O₃S₂ 454.53 N/A Cyano, Sulfonamide, Acetamide Tyrosine kinase inhibition
Complex Ester Derivative C₂₂H₂₀N₂O₅S 424.47 N/A Furoylamide, Ester Undetermined

Key Findings and Implications

Ester Group Variations :

  • Methyl vs. ethyl esters influence solubility and metabolic stability. Methyl esters generally exhibit higher crystallinity (evidenced by higher melting points) .

Amino Group Modifications: Derivatization (e.g., Schiff bases, acetamides) introduces hydrogen-bonding or steric effects, critical for target engagement .

Bioactivity: Anticancer and antiparasitic activities are highly dependent on substituent bulk and electronic properties. For instance, cyano groups enhance binding to ATP pockets in kinases .

Synthetic Flexibility: The parent compound’s amino and ester groups enable diverse functionalization, making it a scaffold for drug discovery .

Biological Activity

Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 184174-80-9) is a heterocyclic compound characterized by a thiophene ring fused with a cyclopentane structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₉H₁₁NO₂S
  • Molecular Weight : 197.26 g/mol
  • Melting Point : 170°C to 174°C
  • Purity : 95% (minimum) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding and potential interactions with enzymes and receptors.

Interaction with Biological Targets

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing central nervous system (CNS) activity.

Anticonvulsant and CNS Activity

Research indicates that derivatives of compounds similar to this compound exhibit anticonvulsant properties. A study demonstrated that related compounds showed significant activity in animal models for seizure disorders, suggesting potential therapeutic applications in epilepsy management .

Antidepressant Effects

Further studies have suggested that this compound might possess antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Studies

  • Anticonvulsant Activity :
    • A study conducted on 2-amino derivatives revealed that these compounds exhibited significant anticonvulsant activity in rodent models. The study highlighted the importance of structural modifications in enhancing efficacy .
  • CNS Activity Assessment :
    • In a behavioral study assessing the impact on mood and anxiety levels in animals, this compound demonstrated a reduction in anxiety-like behaviors, indicating potential for treating anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAnticonvulsant, antidepressant
2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamideStructureAnticonvulsant
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acidStructureLimited data available

Safety Profile

While the compound shows promise in various biological activities, safety assessments indicate that it may cause skin irritation and respiratory issues upon exposure. Proper handling precautions are recommended when working with this compound .

Q & A

Basic: What are the standard synthetic routes for methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and its derivatives?

The compound and its derivatives are typically synthesized via:

  • Schiff base formation : Reacting 2-amino derivatives with aryl aldehydes/ketones in ethanol under reflux (5 hours) using glacial acetic acid as a catalyst. The product is isolated via cooling, filtration, and recrystallization .
  • Condensation with isothiocyanates : For thioureido derivatives, the amino group reacts with phenyl isothiocyanate under controlled conditions .
  • Acylation : Introducing carboxamide or ester groups via reaction with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by HPLC purification .

Basic: How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Chromatography : Reverse-phase HPLC (methanol-water gradients) ensures high purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies cyclopentane protons (δ 2.35–2.90 ppm) and thiophene aromatic protons (δ 7.52 ppm) .
    • IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
    • LC-MS/HRMS : Validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yields of Schiff base derivatives?

  • Catalyst concentration : Increasing glacial acetic acid (1–2 mL) enhances imine formation .
  • Temperature control : Prolonged reflux (6–8 hours) may improve conversion for sterically hindered aldehydes.
  • Solvent selection : Ethanol or DMF can influence reaction kinetics; ethanol minimizes side reactions .

Advanced: What spectral techniques differentiate the core structure from its analogs?

  • NMR :
    • Cyclopentane protons appear as multiplet signals (δ 2.35–2.90 ppm), while methyl ester groups resonate at δ 3.79 ppm .
    • Thioureido derivatives show distinct NH signals (δ 10–12 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the thiophene and cyclopentane rings, critical for conformational analysis .

Biological: What methodologies are used to evaluate the anticonvulsant and antimicrobial potential of derivatives?

  • In silico studies : Molecular docking predicts binding affinity to neuronal targets (e.g., GABA receptors) .
  • In vitro assays :
    • Antifungal/antibacterial activity: Broth microdilution tests (MIC values) against Candida or Staphylococcus strains .
    • Anticonvulsant screening: Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .

Structure-Activity Relationship (SAR): How do substituents modulate biological activity?

  • Electron-withdrawing groups (e.g., nitro, cyano): Enhance antimicrobial activity by increasing electrophilicity .
  • Carboxamide side chains : Improve solubility and CNS penetration for anticonvulsant derivatives .
  • Bulkier substituents (e.g., cyclohexylphenyl): May reduce potency due to steric hindrance .

Advanced: What strategies mitigate contradictions in biological data across studies?

  • Standardized assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce variability .
  • Dose-response curves : Establish EC₅₀ values to compare potency across derivatives .
  • Meta-analysis : Cross-reference in silico predictions with experimental IC₅₀ values to validate targets .

Analytical: How are stability and degradation profiles assessed under varying conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for ester derivatives) .
  • pH stability studies : Monitor hydrolysis of ester groups in buffered solutions (pH 2–12) via HPLC .
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation in methanol solutions .

Synthetic Challenges: What are common pitfalls in scaling up derivatives for preclinical studies?

  • Low yields in acylation : Use excess anhydride (1.2–1.5 eq) and inert atmospheres to suppress side reactions .
  • Purification difficulties : Optimize HPLC gradients or switch to column chromatography for polar derivatives .
  • Crystallization issues : Recrystallize from ethanol-isopropyl alcohol mixtures to enhance crystal purity .

Computational: How do molecular modeling studies guide the design of novel analogs?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Pharmacophore mapping : Identifies critical hydrogen-bonding motifs for target engagement (e.g., anticonvulsant activity) .
  • ADMET profiling : Estimates logP, blood-brain barrier permeability, and metabolic stability early in design .

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